molecular formula C13H13BrFIN2 B1373560 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole CAS No. 1245643-25-7

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole

Cat. No.: B1373560
CAS No.: 1245643-25-7
M. Wt: 423.06 g/mol
InChI Key: WGWGNEHGEINCNJ-UHFFFAOYSA-N
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Description

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole is a complex organic compound characterized by the presence of bromine, fluorine, iodine, and tert-butyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common approach is the halogenation of a pyrazole precursor, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate specific pathways by acting as an agonist or antagonist, depending on its chemical structure and the target’s nature.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-chloro-1H-pyrazole
  • 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-methyl-1H-pyrazole
  • 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-nitro-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole is unique due to the presence of iodine, which can significantly influence its reactivity and binding properties. The combination of bromine, fluorine, and iodine atoms in the same molecule provides a distinct set of chemical characteristics that can be exploited for various applications.

Properties

IUPAC Name

5-(2-bromo-5-fluorophenyl)-1-tert-butyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFIN2/c1-13(2,3)18-12(11(16)7-17-18)9-6-8(15)4-5-10(9)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWGNEHGEINCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)I)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677386
Record name 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-25-7
Record name 5-(2-Bromo-5-fluorophenyl)-1-(1,1-dimethylethyl)-4-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromo-5-fluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
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5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
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5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
Reactant of Route 5
5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
Reactant of Route 6
5-(2-Bromo-5-fluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole

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